N-Formyl-nle-leu-phe-nle-tyr-lys

Vue d'ensemble

Description

“N-Formyl-nle-leu-phe-nle-tyr-lys” is a potent chemoattractant for human neutrophils . It has been found to have full biological activity, as judged by its ability to elicit superoxide anion production by human PMNL at nanomolar concentrations .

Synthesis Analysis

The synthesis of “N-Formyl-nle-leu-phe-nle-tyr-lys” has been studied using fluorescence flow cytometry . The internalization process of the fluorescent ligand was monitored by the accessibility of the receptor-bound fluorescent ligand to quenching following a change .Molecular Structure Analysis

The molecular structure of “N-Formyl-nle-leu-phe-nle-tyr-lys” has been analyzed using cytometric and fluorimetric analyses . The interaction of a fluoresceinated N-formyl hexapeptide with its receptors on human neutrophils has been presented .Chemical Reactions Analysis

The chemical reactions of “N-Formyl-nle-leu-phe-nle-tyr-lys” have been studied in the context of its interaction with its receptors on human neutrophils . A dose-response curve for inhibition of covalent cross-linking of the formyl peptide derivatives by unlabeled “N-Formyl-nle-leu-phe-nle-tyr-lys” correlated closely with a dose-response curve for inhibition of binding of the same formyl peptide derivatives to the receptor .Physical And Chemical Properties Analysis

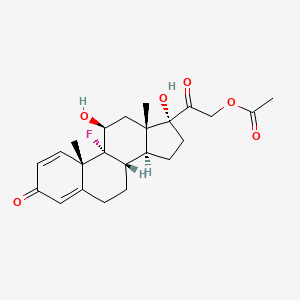

“N-Formyl-nle-leu-phe-nle-tyr-lys” has the empirical formula C43H65N7O9 and a molecular weight of 824.02 . It is stored at a temperature of -20°C .Applications De Recherche Scientifique

-

Immunology and Inflammation

- Summary of Application : N-Formyl-nle-leu-phe-nle-tyr-lys is used in the study of neutrophil activation, which plays a crucial role in inflammation and immune responses . This peptide is known to bind to the formyl peptide receptor 1 (FPR1), a receptor that mediates the activation of neutrophils in response to bacterial and mitochondrial N-formyl peptides .

- Methods of Application : The peptide is used in conjunction with human neutrophils, neutrophil-like THP-1 cells, and hFPR1-transfected HEK293 cells to study the effects of various compounds on FPR1 binding . In one study, the inhibitory effect of honokiol, a bioactive compound of Magnoliaceae plants, on FPR1 binding was examined .

- Results or Outcomes : Honokiol was found to inhibit superoxide anion generation, reactive oxygen species formation, and elastase release in human neutrophils activated by N-formyl peptides . It also reduced the adhesion of FPR1-induced human neutrophils to cerebral endothelial cells .

-

Pharmacology

- Summary of Application : N-Formyl-nle-leu-phe-nle-tyr-lys is used in the study of hepatic clearance of N-formyl peptides . These peptides can enter the circulation during both septic and aseptic inflammation, inducing a systemic inflammatory response syndrome .

- Methods of Application : The peptide is conjugated with fluorescein isothiocyanate (FITC) and administered intravenously to mice to study its biodistribution . The uptake of FITC-fNLPNTL in mouse and human liver sinusoidal endothelial cells (LSECs) and hepatocytes is then examined .

- Results or Outcomes : FITC-fNLPNTL was found to be rapidly taken up in the liver, with a significant proportion being taken up in LSECs via a scavenger receptor naturally expressed in these cells . This finding suggests that the liver plays an important role in neutralizing strong inflammatory signals such as formyl peptides .

-

Microscopy and Flow Cytometry

- Summary of Application : This fluorescein conjugate of the chemotactic hexapeptide binds to the fMLF receptor and is useful for studies using argon-ion microscopy and flow cytometry .

- Methods of Application : The peptide is conjugated with fluorescein and used as a probe to identify cells in a liver engaged in inflammation .

- Results or Outcomes : The use of this peptide has allowed for the identification of cells involved in inflammation, providing valuable insights into the cellular mechanisms of inflammatory responses .

-

Superoxide Anion Production

- Summary of Application : The derivative of this peptide is biologically active and can elicit superoxide anion production by human PMNL at nanomolar concentrations .

- Methods of Application : The peptide is radioiodinated and its biological activity is assessed by its ability to induce superoxide anion production .

- Results or Outcomes : The peptide has been found to be effective in inducing superoxide anion production, providing a useful tool for studying the role of superoxide anions in various biological processes .

-

Argon-Ion Microscopy and Flow Cytometry

- Summary of Application : This fluorescein conjugate of the chemotactic hexapeptide binds to the fMLF receptor. It is useful for studies using argon-ion microscopy and flow cytometry .

- Methods of Application : The peptide is conjugated with fluorescein and used as a probe to identify cells in a liver engaged in inflammation .

- Results or Outcomes : The use of this peptide has allowed for the identification of cells involved in inflammation, providing valuable insights into the cellular mechanisms of inflammatory responses .

-

Superoxide Anion Production

- Summary of Application : The radioiodinated molecule of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys has full biological activity. The derivative of this peptide is also biologically active as judged by its ability to elicit superoxide anion production by human PMNL at nanomolar concentrations .

- Methods of Application : The peptide is radioiodinated and its biological activity is assessed by its ability to induce superoxide anion production .

- Results or Outcomes : The peptide has been found to be effective in inducing superoxide anion production, providing a useful tool for studying the role of superoxide anions in various biological processes .

Safety And Hazards

No special measures are required for handling “N-Formyl-nle-leu-phe-nle-tyr-lys”. After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints. The product generally does not irritate the skin. After eye contact, the opened eye should be rinsed for several minutes under running water. If symptoms persist after swallowing, a doctor should be consulted .

Orientations Futures

The future directions of “N-Formyl-nle-leu-phe-nle-tyr-lys” research could involve further exploration of its interaction with its receptors on nonmyeloid cells, including human endothelial cells, vascular smooth muscle cells, and bronchial cells . Additionally, more research could be conducted on its potential applications in the medical field, given its full biological activity and potent chemoattractant properties .

Propriétés

IUPAC Name |

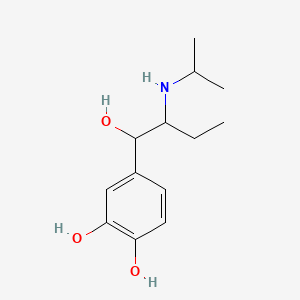

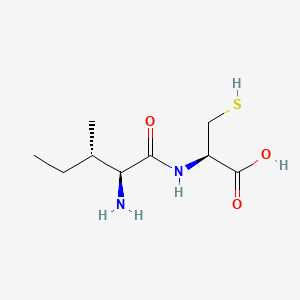

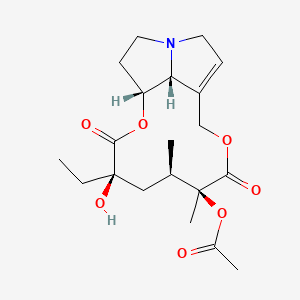

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H65N7O9/c1-5-7-16-32(45-27-51)38(53)48-35(24-28(3)4)40(55)50-36(25-29-14-10-9-11-15-29)41(56)46-33(17-8-6-2)39(54)49-37(26-30-19-21-31(52)22-20-30)42(57)47-34(43(58)59)18-12-13-23-44/h9-11,14-15,19-22,27-28,32-37,52H,5-8,12-13,16-18,23-26,44H2,1-4H3,(H,45,51)(H,46,56)(H,47,57)(H,48,53)(H,49,54)(H,50,55)(H,58,59)/t32-,33-,34-,35-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMLMTGOWVWIRV-DUGSHLAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H65N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90992602 | |

| Record name | N~2~-{8-Benzyl-5,14-dibutyl-1,4,7,10,13,16-hexahydroxy-2-[(4-hydroxyphenyl)methyl]-11-(2-methylpropyl)-3,6,9,12,15-pentaazahexadeca-3,6,9,12,15-pentaen-1-ylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

824.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Formyl-nle-leu-phe-nle-tyr-lys | |

CAS RN |

71901-21-8 | |

| Record name | F-Chemotactic peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071901218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-{8-Benzyl-5,14-dibutyl-1,4,7,10,13,16-hexahydroxy-2-[(4-hydroxyphenyl)methyl]-11-(2-methylpropyl)-3,6,9,12,15-pentaazahexadeca-3,6,9,12,15-pentaen-1-ylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.